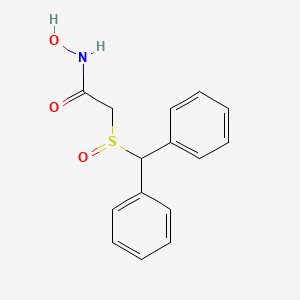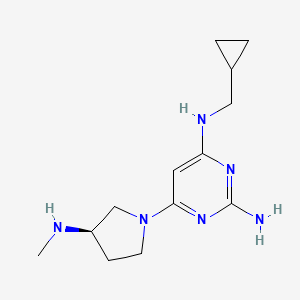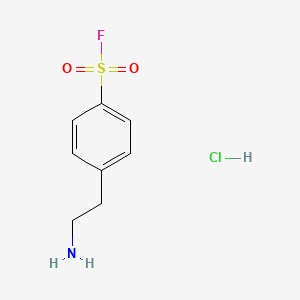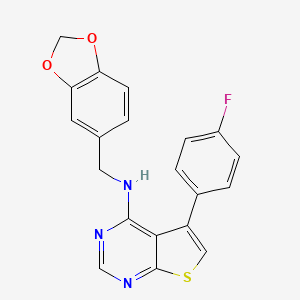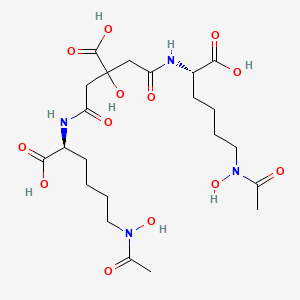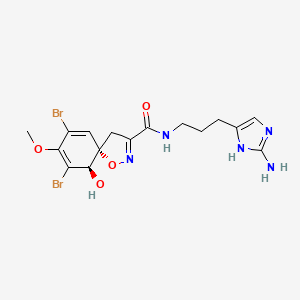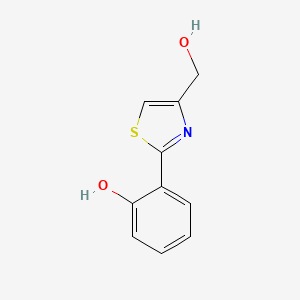
Cyanine
Descripción general
Descripción
La cianina es un colorante sintético que pertenece al grupo de las polimetinas. Se caracteriza por un sistema conjugado entre dos átomos de nitrógeno, formando parte de un sistema heterocíclico nitrogenado. Los colorantes de cianina cubren el espectro electromagnético desde el infrarrojo cercano hasta el ultravioleta y se utilizan principalmente en el etiquetado biológico y en diversas aplicaciones tecnológicas .
Métodos De Preparación
Los colorantes de cianina se pueden sintetizar mediante diversos métodos, incluyendo la condensación de sales cuaternarias con anhídrido acético y el uso de reactivos de Grignard. La producción industrial a menudo implica la reacción de compuestos heterocíclicos con cadenas de polimetina en condiciones controladas para lograr las propiedades espectrales deseadas .
Análisis De Reacciones Químicas
Los colorantes de cianina experimentan varios tipos de reacciones químicas, incluyendo:
Oxidación: Los colorantes de cianina se pueden oxidar para formar iones iminio.
Reducción: Las reacciones de reducción pueden convertir los colorantes de cianina de nuevo a sus formas originales.
Sustitución: Las reacciones de sustitución a menudo implican la sustitución de grupos funcionales en la cadena de polimetina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Los colorantes de cianina tienen una amplia gama de aplicaciones de investigación científica:
Química: Se utilizan como fotosensibilizadores en células solares sensibilizadas por colorante.
Biología: Se emplean en el etiquetado fluorescente de ácidos nucleicos y proteínas para la visualización y cuantificación.
Medicina: Se utilizan en la terapia fotodinámica para el tratamiento del cáncer.
Industria: Se aplican en la producción de medios CD-R y DVD-R para el almacenamiento de datos
Mecanismo De Acción
Los colorantes de cianina ejercen sus efectos a través de su capacidad para absorber y emitir luz a longitudes de onda específicas. Los objetivos moleculares incluyen ácidos nucleicos y proteínas, donde los colorantes se unen y permiten la visualización a través de la fluorescencia. Las vías involucradas incluyen procesos de transferencia de energía y mecanismos de transferencia de electrones .
Comparación Con Compuestos Similares
Los colorantes de cianina son únicos debido a su amplio rango espectral y alta intensidad de fluorescencia. Los compuestos similares incluyen:
Rodamina: Conocida por su uso en microscopía de fluorescencia.
BODIPY: Se utiliza en bioimagen y como colorante láser.
Verde de Indocianina: Se aplica en diagnósticos e imágenes médicas. Los colorantes de cianina se destacan por sus propiedades espectrales ajustables y su alta biocompatibilidad
Propiedades
IUPAC Name |
(4E)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-42-2 | |
| Record name | Quinoline blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-19500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)-4(1H)-quinolylidene]methyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyanine dyes interact with their targets through various mechanisms, including:
- Intercalation: this compound dyes can insert themselves between the base pairs of DNA, altering its structure and function. This interaction is often accompanied by significant changes in the dye's optical properties, making them valuable probes for DNA detection. []
- Aggregation: this compound dyes readily self-assemble into aggregates with distinct spectral properties. This aggregation can be influenced by factors like concentration, solvent, and the presence of other molecules like surfactants or biomolecules. [, ]
- Electrostatic Interactions: The positively charged nature of many this compound dyes facilitates their interaction with negatively charged molecules like DNA, cell membranes, and proteins. [, ]
- Covalent Binding: this compound dyes can be functionalized with reactive groups to enable covalent attachment to biomolecules, creating targeted fluorescent probes. [, ]
- Fluorescence Quenching/Enhancement: Binding to targets can alter the fluorescence intensity of this compound dyes, enabling their use as sensors. []
- Photothermal Conversion: H-aggregates of certain this compound dyes exhibit enhanced photothermal conversion efficiency, making them promising for photothermal therapy. []
- Reactive Oxygen Species (ROS) Generation: Some this compound dye aggregates can generate ROS upon light irradiation, contributing to their phototoxic effects. []
- Photocleavage of DNA: Certain this compound dyes can induce DNA strand breaks upon light activation, highlighting their potential for photodynamic therapy. []
ANone: this compound dyes share a common structural motif consisting of two heterocyclic nitrogen-containing rings linked by a polymethine chain with an odd number of carbons. Their general structure can be represented as:
- NMR Spectroscopy: Provides valuable information about the structure and conformation of this compound dyes. For instance, the chemical shifts of the polymethine chain carbons in merocyanines are sensitive to the ground-state polarization. []
ANone:
- Solvent Dependence: The spectral properties of this compound dyes are heavily influenced by the solvent polarity. For example, merocyanines exhibit positive solvatochromism, meaning their absorption spectra shift to longer wavelengths with increasing solvent polarity. []
- Aggregation Effects: Aggregation of this compound dyes can lead to changes in their absorption and emission spectra, fluorescence quantum yield, and photostability. [, , ]
- Fluorescent probes: Their sensitivity to environmental changes makes them useful as probes for pH, polarity, and viscosity. [, ]
- Bioimaging: this compound dyes are widely used in bioimaging due to their ability to label biomolecules and their emission in the NIR region, which offers deeper tissue penetration and reduced background autofluorescence. [, , ]
- Photodynamic Therapy: Some this compound dyes generate ROS upon light irradiation, leading to cell death and making them potential candidates for photodynamic therapy. []
- Dye-Sensitized Solar Cells: this compound dyes can be used as sensitizers in solar cells due to their strong absorption in the visible region and ability to inject electrons into semiconductors like TiO2. []
ANone: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound dyes:
- Molecular Dynamics Simulations: These simulations help unravel the self-assembly behavior of this compound dyes in solution, revealing the driving forces behind aggregate formation and morphology. []
- Quantum Chemical Calculations: Quantum chemical calculations are employed to predict various properties of this compound dyes, including:
- Electronic Spectra: Calculating the electronic transitions and excited state energies helps explain their absorption and emission characteristics. [, , ]
- Nonlinear Optical Properties: Theoretical studies can predict the nonlinear optical properties of this compound dyes, which are crucial for applications like optical limiting and frequency conversion. []
- Structure-Property Relationships: Computational methods enable the exploration of how structural modifications impact the electronic properties and reactivity of this compound dyes. [, ]
ANone: The structure of this compound dyes profoundly impacts their properties and activities. Key SAR trends include:
- Polymethine Chain Length: Increasing the number of vinylene units in the polymethine chain leads to a bathochromic shift in absorption and emission, moving them further into the NIR region. [, ]
- Heterocyclic Ring Modifications: The choice of heterocyclic rings significantly influences the dye's absorption wavelength, fluorescence quantum yield, and stability. [, , ]
- Substituents: Introducing electron-donating or electron-withdrawing groups on the heterocyclic rings or the polymethine chain can fine-tune the dye's absorption and emission properties, as well as its solubility and aggregation behavior. [, , ]
- Charge and Counterions: The nature of the counterion can impact the aggregation behavior and solubility of this compound dyes. For instance, the presence of specific counterions can promote J-aggregate formation. [, ]
ANone:
- Stability Challenges: this compound dyes can be susceptible to degradation under certain conditions, such as exposure to light, heat, oxidizing agents, and extremes of pH. []
- Formulation Strategies: Various strategies are employed to enhance their stability and optimize their performance:
- Encapsulation: Encapsulating this compound dyes within nanoparticles or other protective matrices can shield them from degradation and improve their biocompatibility. [, ]
- Structural Modifications: Introducing sterically hindering groups or modifying the polymethine chain can enhance their photostability and resistance to aggregation. [, ]
- Additives: Adding antioxidants or other stabilizers to formulations can help prevent degradation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


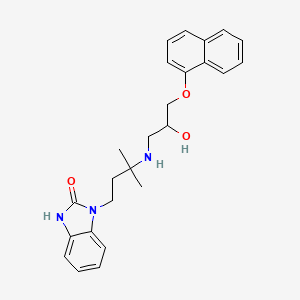
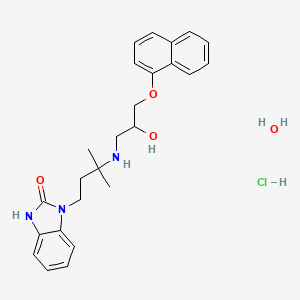
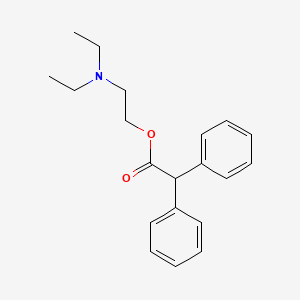

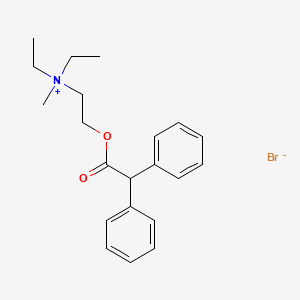
![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide](/img/structure/B1664382.png)
